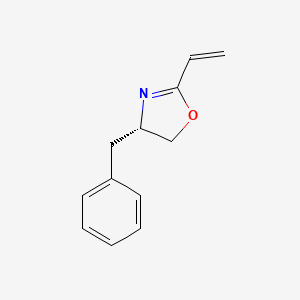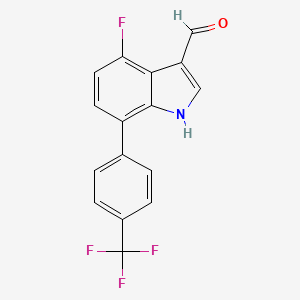
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a fluorinated indole derivative. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research .
Preparation Methods
The synthesis of 4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves several steps. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to bind to biological receptors, increasing its potency and selectivity . The exact molecular targets and pathways depend on the specific biological activity being studied, but common targets include enzymes, receptors, and signaling pathways involved in inflammation, cancer, and viral infections .
Comparison with Similar Compounds
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can be compared with other fluorinated indole derivatives, such as:
7-Fluoro-4-(4-(trifluoromethyl)phenyl)indole-3-acetic acid: Similar in structure but with an acetic acid group instead of an aldehyde group.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an indole ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9F4NO |
|---|---|
Molecular Weight |
307.24 g/mol |
IUPAC Name |
4-fluoro-7-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9F4NO/c17-13-6-5-12(15-14(13)10(8-22)7-21-15)9-1-3-11(4-2-9)16(18,19)20/h1-8,21H |
InChI Key |
NECPARAJPFNJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C=C2)F)C(=CN3)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


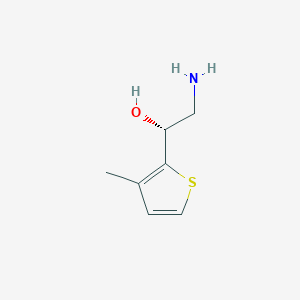
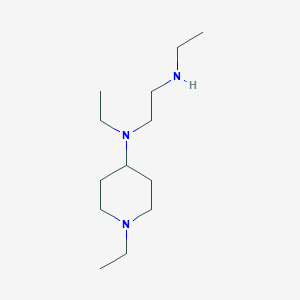
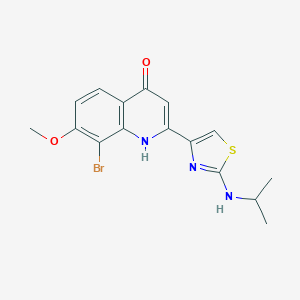
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
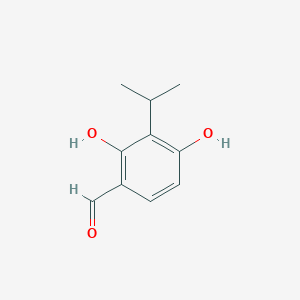
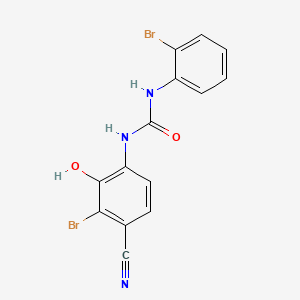
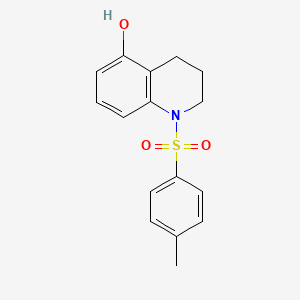
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![1,2-Di([1,1'-biphenyl]-2-yl)ethanone](/img/structure/B15243763.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)

